
4-aminotetrahydro-2H-pyran-3-ol
Overview
Description
4-Aminotetrahydro-2H-pyran-3-ol (C₅H₁₁NO₂) is a chiral bicyclic amine-alcohol with a pyran ring system. The (3R,4S)-stereoisomer (CAS 1096594-11-4) is commonly utilized as a hydrochloride salt in pharmaceutical research, serving as a key intermediate in the synthesis of bioactive molecules like the M1 positive allosteric modulator VU6007519 . Its molecular weight is 153.61 g/mol, and it is typically stored under inert conditions at room temperature .
Biological Activity
4-Aminotetrahydro-2H-pyran-3-ol, a nitrogen-containing heterocyclic compound, is characterized by its tetrahydropyran structure with the molecular formula C₅H₁₁NO₂. This compound exhibits significant biological activity due to the presence of both an amino group and a hydroxyl group, which enhance its reactivity and interaction with biological systems.
Chemical Structure and Properties
The stereochemistry of this compound is crucial for its biological activity. The specific configurations at the 3 and 4 positions make it a valuable candidate for asymmetric synthesis, allowing for the preferential formation of specific enantiomers that may exhibit distinct biological effects. The compound's molecular weight is approximately 117.15 g/mol, and it has been identified as a potential building block in drug development due to its ability to interact with various biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity
Research has also explored the cytotoxic effects of this compound. Studies involving various cancer cell lines have shown that this compound can induce apoptosis, making it a candidate for further investigation in cancer therapeutics. The compound's ability to target specific cellular pathways may contribute to its cytotoxic effects.
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzyme activity. Its structural features allow it to form covalent bonds with active sites of enzymes, which is valuable for investigating enzyme function and inhibition mechanisms. This property suggests therapeutic applications in diseases related to enzyme dysfunction.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Aspects |
---|---|---|---|
(3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol | C₅H₁₁NO | Antimicrobial activity | Lacks hydroxyl group; simpler structure |
(3R,4R)-Methyl 4-amino-tetrahydro-2H-pyran | C₆H₁₃N₁O₂ | Cytotoxic effects | Different stereochemistry affecting reactivity |
(3S,4R)-4-Aminooxan-3-ol hydrochloride | C₅H₁₂ClN₁O₂ | Neuroprotective effects | Distinct functional groups enhancing neuroprotective properties |
The presence of both an amino and hydroxyl group in this compound sets it apart from these similar compounds, enhancing its reactivity and potential biological activities.
Case Studies
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various tetrahydropyran derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments were conducted on human breast cancer cell lines where this compound exhibited significant cytotoxicity. Flow cytometry analysis revealed that treatment with this compound led to increased apoptotic cell death compared to control groups.
Scientific Research Applications
Scientific Research Applications
Organic Synthesis and Chemical Properties: 4-Aminotetrahydropyran-3-ol is utilized in synthesizing complex molecules due to its structural features and reactivity. The presence of both amino and hydroxyl groups allows for diverse chemical reactions, including:
- Acylation and esterification reactions modify the amino and hydroxyl groups.
- Alkylation introduces alkyl chains to the amino group.
- Reductive amination converts carbonyl compounds to amines.
- Ring-opening reactions .
trans-4-Aminotetrahydropyran-3-ol has a molecular weight of 117.15 g/mol and the IUPAC name rel-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, with a CAS number of 215940-92-4. Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm its structure and purity.
Medicinal Chemistry: The compound's ability to interact with biological targets such as enzymes or receptors makes it valuable in medicinal chemistry. The amino and hydroxyl groups facilitate binding to specific molecular targets, modulating enzyme activity or receptor interactions, leading to changes in metabolic pathways or cellular signaling.
- 4-Aminotetrahydropyran derivatives are used in synthesizing aminothiazole compounds for cancer treatment .
- M1 muscarinic acetylcholine receptor (mAChR) activation can potentially treat neuropathic pain, addiction, and neurological disorders .
- M1 ligands may be useful for treating addiction (such as substance addiction, e.g., cocaine addiction) .
- Selective activators of M1 muscarinic receptors increase salivary secretion .
** trans-4-Aminotetrahydropyran-3-ol** is a chemical compound with the molecular formula and a molecular weight of 117.15 g/mol. It is classified as a tetrahydropyran derivative, specifically an amino alcohol. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is rel-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, and it has a CAS number of 215940-92-4.
Case Studies and Research Findings
- Muscarinic Receptor Agonists for Schizophrenia and Alzheimer's Disease:
- 4-Aminotetrahydropyran in Cancer Treatment:
- (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride Application In Synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-aminotetrahydro-2H-pyran-3-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of aldehydes with amines under catalytic conditions. For example, reacting a suitable aldehyde with an amine in ethanol or methanol at moderate temperatures (40–60°C) can yield the pyran ring . Alternative methods include using carbonyl compounds with acetyl chloride in acetonitrile, which may require purification via silica gel chromatography . Key factors affecting yield include solvent choice (polar aprotic solvents enhance cyclization) and catalyst selection (e.g., Lewis acids for regioselectivity). Purity is often verified via NMR and IR spectroscopy .
Q. How can researchers characterize the stereochemistry of this compound derivatives?
X-ray crystallography is the gold standard for resolving stereochemical configurations, as demonstrated in studies of related pyran derivatives . For routine analysis, -NMR coupling constants and 2D NMR (e.g., NOESY) can distinguish axial/equatorial substituents. Computational tools like InChI key validation (e.g., InChIKey=GZXXMEFWSWRREY-LOHCEJOHNA-N for the hydrochloride salt) are also critical for confirming stereochemical assignments .
Q. What are the recommended storage conditions to ensure compound stability?
The hydrochloride salt of this compound should be stored in an inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis or oxidation. Long-term stability requires protection from moisture and light, as amino groups and pyran rings are prone to degradation .
Advanced Research Questions
Q. How can catalytic systems be optimized for enantioselective synthesis of this compound?
Organocatalytic domino reactions, such as those using chiral thiourea catalysts, have been effective for asymmetric synthesis of dihydro- and tetrahydropyrans . For this compound, chiral amine catalysts (e.g., Cinchona alkaloids) may induce enantioselectivity during cyclization. Reaction parameters like solvent polarity (e.g., THF vs. DCM) and temperature gradients should be systematically tested to enhance enantiomeric excess (ee) .
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) often arise from stereochemical or substituent effects. For example, the (3R,4S) configuration may exhibit higher binding affinity to targets than (3S,4R) due to spatial compatibility with active sites . Methodological solutions include:
- Dose-response profiling : Validate activity across multiple concentrations.
- Molecular docking : Compare binding modes of enantiomers using software like AutoDock .
- Metabolic stability assays : Assess whether decomposition products contribute to observed effects .
Q. How can computational tools predict feasible synthetic pathways and reaction mechanisms?
Databases like PISTACHIO, REAXYS, and BKMS_METABOLIC enable retrosynthetic analysis by identifying precursor molecules and reaction templates . For mechanistic studies, DFT calculations (e.g., Gaussian 16) can model transition states during cyclization or oxidation steps. Recent work on pyran derivatives highlights the role of hydrogen bonding in directing regioselectivity during ring formation .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- HPLC-MS : Quantifies impurities ≥0.1% using reverse-phase C18 columns and acetonitrile/water gradients .
- GC-FID : Detects volatile by-products (e.g., unreacted aldehydes) .
- Elemental Analysis : Validates stoichiometric purity, especially for hydrochloride salts .
Q. Methodological Considerations
Q. How should researchers design experiments to study the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , , ) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Identify critical residues in enzyme active sites using site-directed mutagenesis .
Q. What protocols mitigate hazards during handling and synthesis?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to potential release of HCl gas during salt formation .
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9)
- Structure : Differs by replacing the amine group with a hydroxyl at position 3.
- Properties : Molecular weight 102.13 g/mol, density 1.0776 g/cm³, and synthesized via LiAlH₄ reduction of tetrahydro-pyran-4-one .
- Applications : Used as a building block in organic synthesis and pharmaceuticals. Lacks the amine functionality, reducing its utility in reactions requiring nucleophilic amines.
- Key Difference : Lower molecular weight and altered reactivity due to hydroxyl vs. amine groups.
Ethyl 4-Aminotetrahydro-2H-pyran-3-carboxylate (CAS 87439-10-9)
- Structure : Ester derivative with an ethoxycarbonyl group at position 3.
- Properties: Molecular formula C₈H₁₅NO₃; the ester group enhances lipophilicity compared to the parent compound .
- Applications : Intermediate in heterocyclic synthesis. The ester moiety allows for further functionalization via hydrolysis or transesterification.
- Key Difference : Increased steric bulk and altered solubility profile due to the ester group.
(3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride (CAS 1523530-38-2)
- Structure : Stereoisomer of the target compound with (3R,4R) configuration.
- Properties: Identical molecular formula (C₅H₁₂ClNO₂) but distinct stereochemistry .
- Applications : Stereochemical differences may lead to divergent biological activity, as seen in enantiomer-specific drug interactions.
- Key Difference : Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites.
Tetrahydro-2H-thiopyran-4-ol (CAS 29683-23-6)
- Structure : Sulfur analog (thiopyran) replacing oxygen in the pyran ring.
- Properties : Molecular formula C₅H₁₀OS; sulfur increases lipophilicity (logP) and metabolic stability .
- Applications: Potential use in organocatalysis or as a thioether precursor.
- Key Difference : Thioether’s higher polarizability alters electronic interactions in reactions.
Reactivity
- 4-Aminotetrahydro-2H-pyran-3-ol: The amine group enables nucleophilic substitution or condensation reactions, critical in forming amide bonds (e.g., in VU6007519 synthesis) .
- Tetrahydro-2H-pyran-4-ol : Hydroxyl group limits reactivity to oxidation or esterification, reducing versatility in amine-dependent pathways .
Pharmacological Potential
- Ethyl ester derivatives (e.g., CAS 87439-10-9) may serve as prodrugs, enhancing bioavailability through esterase-mediated hydrolysis .
Properties
IUPAC Name |
4-aminooxan-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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